4-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid
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Overview
Description
4-(4H-1,2,4-Triazol-4-yl)pyridine-2-carboxylic acid is a heterocyclic compound featuring a triazole ring fused to a pyridine ring with a carboxylic acid functional group. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, materials science, and coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyanopyridine with hydrazine hydrate to form the triazole ring, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield triazole N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Chemistry: In chemistry, 4-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Biologically, this compound has been studied for its potential as an antimicrobial agent due to the triazole ring’s ability to interact with biological targets.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as antifungal, antibacterial, and anticancer agents. The triazole ring is a common motif in many pharmaceuticals.
Industry: Industrially, it is used in the synthesis of advanced materials, including polymers and coordination polymers, which have applications in catalysis and materials science.
Mechanism of Action
The mechanism of action of 4-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This binding can inhibit enzyme function or alter receptor signaling pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
- 4-(4H-1,2,4-Triazol-4-yl)benzoic acid
- 2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridines
Comparison: Compared to similar compounds, 4-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid is unique due to its specific combination of a triazole ring and a pyridine ring with a carboxylic acid group. This structure provides distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1339560-42-7 |
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Molecular Formula |
C8H6N4O2 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
4-(1,2,4-triazol-4-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)7-3-6(1-2-9-7)12-4-10-11-5-12/h1-5H,(H,13,14) |
InChI Key |
MCBVQODEPNQFKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1N2C=NN=C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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